Fludrocortisone-D6 (major)
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H23D6FO5 |
|---|---|
Molecular Weight |
386.45 |
Appearance |
Purity:99.1% by HPLC; 99% atom DOff-white solid |
Synonyms |
9a-Fluoro-11b,17,21-trihydroxypregn-4-ene-3,20-dione-D6 (major) |
Origin of Product |
United States |
Synthetic Methodologies for Deuterated Fludrocortisone Analogs
Strategies for Site-Specific Deuterium (B1214612) Incorporation into Steroid Scaffolds
The synthesis of Fludrocortisone-D6, with deuterium atoms at the C2, C6, and C21 positions, necessitates a multi-step approach that combines several deuteration strategies. A plausible synthetic pathway would involve the introduction of deuterium at different stages of the synthesis of the fludrocortisone (B194907) molecule.
Deuteration of the C2 and C6 positions on the A-ring of the steroid is typically achieved through methods involving enolization or related chemical transformations under deuterated conditions. For the dihydroxyacetone side chain, deuteration at the C21 position can be accomplished through exchange reactions or by using deuterated reagents in the construction of the side chain.
A general approach for incorporating deuterium into steroid scaffolds often involves:
Acid- or Base-Catalyzed Hydrogen-Deuterium Exchange: This method is effective for protons on carbon atoms adjacent to carbonyl groups or other activating functionalities.
Reductive Deuteration: This involves the use of deuterium-delivering reducing agents, such as sodium borodeuteride (NaBD4) or catalytic deuteration with deuterium gas (D2), to introduce deuterium across double bonds or to reduce carbonyl groups. nih.gov
Use of Deuterated Building Blocks: In a total synthesis approach, or for the construction of specific side chains, starting materials already containing deuterium at the desired positions can be employed.
For Fludrocortisone-D6, a combination of these strategies would be necessary to achieve the specific labeling pattern.
Regioselective and Stereoselective Deuteration Techniques
Achieving the specific deuteration pattern in Fludrocortisone-D6 requires highly regioselective and stereoselective reactions.
Deuteration of the A-Ring (C2 and C6): The protons at the C2 and C6 positions of the 3-keto-Δ4-ene system in corticosteroids are susceptible to exchange under certain conditions. Base-catalyzed enolization in the presence of a deuterium source, such as deuterated methanol (B129727) (MeOD) or deuterium oxide (D2O), can lead to the incorporation of deuterium at the C2 position. However, achieving selective deuteration at both C2 and C6 often requires more specific methods. One possible approach involves the protection of other reactive sites, followed by a carefully controlled exchange reaction. Another strategy could involve the catalytic reduction of a suitable diene precursor with deuterium gas. For instance, the synthesis of 2- and 7-substituted C19 steroids has utilized 1,4,6-triene structures as precursors for modifications on the A and B rings. nih.gov
Deuteration of the C21 Side Chain: The two protons at the C21 position are part of a primary alcohol in the dihydroxyacetone side chain. These protons can be exchanged under specific conditions, or more reliably, introduced using a deuterated reagent. For example, if the C21 alcohol is introduced via the reduction of a C21-aldehyde, a deuterated reducing agent could be used. Alternatively, a building block such as deuterated bromoacetyl bromide could be used to construct the C21-hydroxyacetyl group.
The presence of the 9α-fluoro group can influence the reactivity of the steroid nucleus. While it is a non-metabolized position, its strong electron-withdrawing nature can affect the acidity of neighboring protons and the reactivity of nearby functional groups, which must be taken into account when designing the deuteration strategy. nih.gov
Characterization of Isotopic Purity and Deuterium Localization in Fludrocortisone-D6
The characterization of Fludrocortisone-D6 is critical to confirm the number and location of the deuterium atoms and to determine the isotopic purity of the sample. A combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy is typically employed for this purpose.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular weight of the deuterated compound and to confirm the incorporation of six deuterium atoms. The mass spectrum will show a molecular ion peak that is six mass units higher than that of unlabeled fludrocortisone. The isotopic distribution of the molecular ion cluster can be analyzed to calculate the isotopic enrichment. almacgroup.com
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR (Proton NMR): The absence or significant reduction of signals corresponding to the protons at the C2, C6, and C21 positions in the ¹H NMR spectrum provides direct evidence of successful deuteration at these sites.
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. The presence of signals in the ²H NMR spectrum at chemical shifts corresponding to the C2, C6, and C21 positions confirms the location of the deuterium labels. wikipedia.org
¹³C NMR (Carbon-13 NMR): The signals for the carbon atoms bonded to deuterium (C2, C6, and C21) will appear as multiplets due to C-D coupling, and their chemical shifts may be slightly altered compared to the unlabeled compound. This provides further confirmation of the deuteration sites.
The following table summarizes the analytical techniques used for the characterization of Fludrocortisone-D6:
| Analytical Technique | Purpose | Expected Observations for Fludrocortisone-D6 |
| High-Resolution Mass Spectrometry (HRMS) | Determination of molecular weight and isotopic enrichment. | Molecular ion peak shifted by +6 m/z units compared to unlabeled fludrocortisone. Isotopic distribution analysis confirms the percentage of the D6 species. |
| ¹H NMR Spectroscopy | Confirmation of deuterium incorporation sites. | Absence or significant reduction of proton signals for the C2, C6, and C21 positions. |
| ²H NMR Spectroscopy | Direct detection and localization of deuterium atoms. | Signals present at the chemical shifts corresponding to the C2, C6, and C21 positions. |
| ¹³C NMR Spectroscopy | Confirmation of deuteration sites via C-D coupling. | Multiplet signals for C2, C6, and C21 due to one-bond C-D coupling. |
| ¹⁹F NMR Spectroscopy | Structural confirmation and purity assessment. | A characteristic signal for the 9α-fluorine atom, confirming the integrity of this part of the molecule. |
Challenges in Deuterated Steroid Synthesis
The synthesis of deuterated steroids like Fludrocortisone-D6 presents several challenges:
Achieving High Isotopic Enrichment: It is often difficult to achieve 100% deuteration at the target sites. The final product is typically a mixture of isotopologues with varying numbers of deuterium atoms. The goal is to maximize the percentage of the desired D6 isotopologue.
Regioselectivity and Stereoselectivity: Ensuring that deuterium is incorporated only at the desired C2, C6, and C21 positions without affecting other sites on the complex steroid scaffold requires highly specific reaction conditions. The stereochemical integrity of the numerous chiral centers in the fludrocortisone molecule must be maintained throughout the synthetic sequence.
Preventing Back-Exchange: Protons from solvents or reagents can sometimes exchange with the incorporated deuterium atoms, particularly for those in more labile positions. The C2, C6, and C21 positions in Fludrocortisone-D6 are generally stable, but care must be taken during workup and purification to avoid any potential for back-exchange.
Advanced Analytical Methodologies Utilizing Fludrocortisone D6
Mass Spectrometry (MS) Applications in Steroid Bioanalysis
Mass spectrometry coupled with chromatographic separation has become the gold standard for steroid analysis, offering unparalleled specificity and sensitivity compared to traditional immunoassay methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a particularly powerful tool for the quantification of steroids in complex biological fluids. nih.gov The high selectivity of LC-MS/MS allows for the simultaneous determination of multiple steroids in a single analytical run, even at very low concentrations. nih.gov
Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Steroid Quantification
The development of a robust LC-MS/MS method for steroid quantification involves meticulous optimization of sample preparation, chromatographic separation, and mass spectrometric detection. A highly sensitive ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the determination of fludrocortisone (B194907) in human plasma has been successfully developed and validated. nih.gov In this method, the analyte and the internal standard, Fludrocortisone-d5, were extracted from human plasma using a liquid-liquid extraction procedure. nih.gov Chromatographic separation was achieved on a C18 column with a mobile phase consisting of a mixture of acetonitrile and ammonium formate. nih.gov
Quantification was performed on a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) and positive ion mode, employing an electrospray ionization (ESI) technique. nih.gov The precursor to product ion transitions monitored were m/z 381.2 → 343.2 for fludrocortisone and m/z 386.2 → 348.4 for Fludrocortisone-d5. nih.gov The validation of this assay demonstrated its reliability and suitability for pharmacokinetic studies. nih.gov
Below is a table summarizing the validation parameters of a developed LC-MS/MS method for fludrocortisone quantification.
| Validation Parameter | Result |
| Linearity Range | 40-3000 pg/mL |
| Intra-day Precision (RSD) | 0.49-7.13% |
| Inter-day Precision (RSD) | 0.83-5.87% |
| Lower Limit of Quantification (LLOQ) | 40 pg/mL |
This data is based on a study by Banda et al. (2015) using Fludrocortisone-d5 as an internal standard. nih.gov
Role of Fludrocortisone-D6 as an Internal Standard in High-Precision Quantitative Assays
The use of a stable isotope-labeled internal standard, such as Fludrocortisone-D6, is critical for achieving high precision and accuracy in quantitative bioanalysis. nih.gov An ideal internal standard should have physicochemical properties very similar to the analyte of interest. nih.gov Deuterated standards like Fludrocortisone-D6 co-elute with the unlabeled analyte and experience similar ionization efficiency and extraction recovery. nih.gov By adding a known amount of the internal standard to the sample at the beginning of the analytical process, any variability introduced during sample preparation and analysis can be compensated for by calculating the ratio of the analyte signal to the internal standard signal. nih.gov
In the quantification of fludrocortisone, the use of deuterated fludrocortisone as an internal standard has been shown to yield reliable and reproducible results. nih.govresearchgate.net This approach, known as isotope dilution mass spectrometry, is the reference method for high-precision quantitative analysis. ingentaconnect.com
Mitigation of Matrix Effects in Complex Biological Matrices through Isotopic Standards
Matrix effects, which are the suppression or enhancement of ionization of the analyte of interest by co-eluting compounds from the biological matrix, are a significant challenge in LC-MS/MS bioanalysis. nih.gov These effects can lead to inaccurate and imprecise results. nih.gov The most effective strategy to mitigate matrix effects is the use of a stable isotope-labeled internal standard. nih.gov
Because Fludrocortisone-D6 is chemically identical to fludrocortisone, it experiences the same matrix effects as the analyte. nih.gov Therefore, any signal suppression or enhancement affecting the analyte will also affect the internal standard to the same extent. nih.gov The ratio of the analyte to the internal standard remains constant, thus providing an accurate quantification of the analyte despite the presence of matrix effects. nih.gov In a study quantifying fludrocortisone in human plasma using Fludrocortisone-D2 as an internal standard, a slight matrix effect of about 10% was observed; however, the use of the isotopic standard ensured the accuracy of the results. researchgate.net
Application in High-Throughput Metabolomic and Steroidomic Profiling
The ability of LC-MS/MS to simultaneously measure multiple analytes makes it an ideal platform for high-throughput metabolomic and steroidomic profiling. nih.gov These studies aim to comprehensively measure a panel of steroids to understand physiological and pathological states. nih.gov The inclusion of isotopically labeled internal standards for each analyte, where available, is crucial for the reliability of such multi-analyte panels.
A method developed for fludrocortisone using Fludrocortisone-D6 can be incorporated into a larger steroid profiling assay. Such an assay could simultaneously quantify various glucocorticoids, mineralocorticoids, and androgens, providing a comprehensive view of the steroid metabolome. nih.gov This high-throughput approach is valuable in clinical research for studying endocrine disorders and in pharmaceutical development for assessing the effects of new drugs on steroidogenesis. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Steroid Analysis
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of steroids. However, due to the low volatility and thermal instability of many steroids, derivatization is often a necessary step prior to GC-MS analysis. nih.gov
Derivatization Strategies for Enhanced GC-MS Detection of Steroids
Derivatization in the context of GC-MS analysis of steroids serves to increase the volatility and thermal stability of the analytes, as well as to improve their chromatographic properties and mass spectrometric fragmentation patterns. nih.gov For glucocorticoids like fludrocortisone, a common derivatization strategy involves the formation of methoxime-trimethylsilyl (MO-TMS) ether derivatives. nih.gov
An enhanced derivatization procedure can be optimized to produce trimethylsilylated glucocorticoids, which are then amenable to GC-MS analysis. nih.gov This process can lead to the formation of structural diagnostic ions that aid in the characterization of the steroid. For instance, the derivatization of the 3-keto structure of fludrocortisone into a 3-enol structure allows for a Retro Diels-Alder fragmentation, producing a characteristic ion that can be used for identification. nih.gov
Use of Deuterated Standards in GC-MS for Qualitative and Quantitative Steroid Profiling
The use of stable isotope-labeled internal standards, such as Fludrocortisone-D6, is a cornerstone of robust qualitative and quantitative steroid profiling by Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.netnih.gov GC-MS is recognized as a "gold standard" for steroid analysis due to its high chromatographic resolution and reproducible ionization. nih.govnih.gov The fundamental principle behind using a deuterated standard is its chemical near-identity to the target analyte. Fludrocortisone-D6 and the non-labeled Fludrocortisone exhibit virtually identical physicochemical properties, including retention time during chromatography and ionization efficiency in the mass spectrometer.
This co-elution behavior is critical for accurate quantification. During sample preparation, which can involve steps like extraction, purification, and chemical derivatization, both the analyte and the deuterated standard experience similar degrees of loss or degradation. nih.govnih.gov By adding a known amount of Fludrocortisone-D6 at the beginning of the sample preparation process, it serves as a reliable tracer. Any variations introduced during the analytical workflow will affect both the analyte and the standard proportionally. The mass spectrometer can easily distinguish between the analyte and the deuterated standard due to the mass difference imparted by the deuterium (B1214612) atoms. The ratio of the analyte's signal intensity to the standard's signal intensity is then used for precise quantification, effectively correcting for procedural inconsistencies and matrix effects—where the biological sample impairs assay sensitivity. nih.gov
In quantitative analysis, particularly using tandem mass spectrometry (MS/MS), specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. For example, in a related liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, the transitions for fludrocortisone and its deuterated analog (fludrocortisone-d5) were established for high-sensitivity detection. nih.gov This approach, known as dynamic multiple reaction monitoring (dMRM), enhances the selectivity and sensitivity of steroid hormone detection in complex biological matrices like plasma or urine. nih.gov
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Analysis Technique |
| Fludrocortisone | 381.2 | 343.2 | LC-MS/MS |
| Fludrocortisone-d5 (Internal Standard) | 386.2 | 348.4 | LC-MS/MS |
| This table illustrates example mass transitions used for the quantification of Fludrocortisone and its deuterated internal standard in a tandem mass spectrometry analysis, demonstrating the mass shift due to deuterium labeling. nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterated Steroid Analysis
Application of Deuterium Labeling in Structural Elucidation and Conformation Studies
Deuterium labeling is a powerful technique in Nuclear Magnetic Resonance (NMR) spectroscopy for simplifying complex spectra and aiding in the detailed structural and conformational analysis of steroids. wikipedia.orgnih.gov The proton (¹H) NMR spectra of steroids are often characterized by numerous overlapping signals, making unambiguous signal assignment and structural interpretation challenging. By selectively replacing hydrogen atoms with deuterium (²H), the corresponding signals disappear from the ¹H NMR spectrum. researchgate.net This spectral simplification allows for clearer observation and assignment of the remaining proton signals.
This method is particularly valuable for confirming the site of chemical modification or for elucidating the stereochemistry of a molecule. acs.org For instance, comparing the ¹H NMR spectrum of Fludrocortisone with that of Fludrocortisone-D6 would show the absence of signals corresponding to the positions of the six deuterium atoms, confirming their location on the molecule. researchgate.net
Furthermore, deuterium NMR (²H NMR) itself can provide unique insights into molecular dynamics and conformation. wikipedia.org Solid-state NMR studies on fluorinated steroids, including fludrocortisone acetate, have revealed that fluorination can lead to distinct steroidal ring conformations compared to non-fluorinated analogs. nih.gov While these studies focused on the fluorine atom, similar principles apply to deuterium. The quadrupolar splitting observed in ²H NMR spectra is dependent on the orientation of the carbon-deuterium (C-D) bond relative to the magnetic field, making it a sensitive probe for molecular orientation and mobility in partially ordered systems like lipid membranes or in the solid state. wikipedia.orgnih.gov
Quantitative NMR (qNMR) Techniques for Fluorine-Containing Steroids
Quantitative NMR (qNMR) has emerged as a robust and reliable primary analytical method that offers advantages over traditional chromatographic techniques, particularly for the analysis of fluorine-containing steroids like fludrocortisone. rsc.orgenfsi.eu The presence of the ¹⁹F nucleus, which has a spin of ½ and 100% natural abundance, makes ¹⁹F NMR a highly effective tool for both qualitative and quantitative analysis. nih.gov
One of the major advantages of ¹⁹F-qNMR is the significant reduction in signal overlap. Since fluorine is not as ubiquitous as hydrogen in organic molecules, the ¹⁹F NMR spectrum of a sample is typically much simpler, with distinct, well-resolved peaks for each unique fluorine environment. rsc.org This lack of background interference allows for highly accurate and precise quantification without the need for extensive sample preparation or chromatographic separation. rsc.org
Research has demonstrated the successful application of ¹⁹F-qNMR for determining the purity and assay of fluorinated pharmaceutical ingredients, including fludrocortisone acetate. In such studies, a suitable internal standard is used, and the quantity of the analyte is determined by comparing the integral of its ¹⁹F signal to that of the standard. The method has shown excellent linearity and precision, providing results comparable to reference methods like ¹H-qNMR and HPLC. The non-destructive nature and high speed of ¹⁹F-qNMR make it a powerful technique for the quality control of fluorine-containing steroids. rsc.org
| Analytical Method | Advantages for Fluorinated Steroids | Key Parameters |
| ¹⁹F-qNMR | High accuracy and reproducibility. | Number of scans |
| Minimal signal overlap and background interference. rsc.org | Relaxation delay | |
| Rapid analysis time (approx. 8 minutes). rsc.org | Excitation frequency | |
| Non-destructive to the sample. rsc.org | Pulse angle | |
| This table summarizes the key advantages and experimental parameters for the quantitative analysis of fluorine-containing steroids using ¹⁹F-qNMR. |
Fludrocortisone D6 in Metabolic and Biochemical Pathway Elucidation
Investigation of Steroid Biotransformation Pathways Using Labeled Analogs
The use of stable isotope-labeled compounds like Fludrocortisone-D6 is a cornerstone of modern drug metabolism research. These labeled analogs act as tracers, enabling their differentiation from endogenous or non-labeled counterparts in complex biological matrices. medchemexpress.com Fludrocortisone (B194907) is primarily metabolized in the liver through various enzymatic reactions, including hydrolysis, reduction, and oxidation. longdom.org Its major metabolites include 3-keto-fludrocortisone and its tetrahydro and dihydro forms. longdom.org
By introducing Fludrocortisone-D6 into a biological system, researchers can accurately track its conversion into these various metabolites using mass spectrometry. The deuterium (B1214612) atoms add a specific mass shift to the molecule and its fragments, making them easily distinguishable. This technique allows for the unambiguous identification and quantification of metabolic products, helping to map the intricate network of steroid biotransformation.
Table 1: Illustrative Metabolite Profile of Fludrocortisone vs. Fludrocortisone-D6
| Analyte | Chemical Formula (Unlabeled) | Mass (m/z) (Unlabeled) | Chemical Formula (D6-Labeled) | Mass (m/z) (D6-Labeled) |
|---|---|---|---|---|
| Fludrocortisone | C₂₁H₂₉FO₅ | 380.2 | C₂₁H₂₃D₆FO₅ | 386.2 |
| 3-keto-fludrocortisone | C₂₁H₂₇FO₅ | 378.2 | C₂₁H₂₁D₆FO₅ | 384.2 |
| Tetrahydro-fludrocortisone | C₂₁H₃₃FO₅ | 384.2 | C₂₁H₂₇D₆FO₅ | 390.2 |
| Dihydro-fludrocortisone | C₂₁H₃₁FO₅ | 382.2 | C₂₁H₂₅D₆FO₅ | 388.2 |
Note: This table is for illustrative purposes to demonstrate the mass shift due to deuterium labeling.
In Vitro Metabolic Stability Studies
In vitro metabolic stability assays are fundamental in drug discovery for predicting the in vivo half-life and clearance of a compound. creative-bioarray.com These studies typically utilize subcellular fractions from the liver, the primary site of drug metabolism, such as liver microsomes or S9 fractions. utsouthwestern.eduwuxiapptec.com Microsomes contain a high concentration of Phase I metabolic enzymes like cytochrome P450s, while S9 fractions contain both microsomal and cytosolic enzymes, allowing for the study of both Phase I and some Phase II (conjugation) reactions. utsouthwestern.eduspringernature.com
In a typical microsomal stability assay, Fludrocortisone-D6 is incubated with liver microsomes in the presence of necessary cofactors like NADPH. nih.gov Samples are taken at various time points, and the remaining concentration of the parent compound is measured by LC-MS/MS. utsouthwestern.edu This data is used to calculate key pharmacokinetic parameters such as the half-life (t½) and intrinsic clearance (CLint), which reflect the inherent ability of the liver enzymes to eliminate the drug. nuvisan.com
Table 2: Representative Data from a Microsomal Metabolic Stability Assay
| Incubation Time (minutes) | Fludrocortisone-D6 Remaining (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 15 | 60 |
| 30 | 35 |
| 60 | 12 |
Note: This data is representative and illustrates the degradation of a compound over time in a microsomal incubation.
These studies help in understanding how structural modifications, such as deuteration, affect the metabolic stability of fludrocortisone.
Tracing Metabolic Fate and Flux Analysis in Biochemical Systems
The stable isotope label in Fludrocortisone-D6 is invaluable for tracing the metabolic fate of the drug within a complete biological system. medchemexpress.com Because the deuterium label does not significantly alter the compound's chemical properties, it follows the same metabolic pathways as the unlabeled drug. However, its increased mass allows it to be clearly identified against the background of other molecules.
This tracing capability is essential for metabolic flux analysis, which quantifies the rate of turnover of metabolites through a specific pathway. By administering Fludrocortisone-D6 and monitoring the appearance and disappearance of the labeled compound and its metabolites over time, researchers can model the dynamics of steroid metabolism. This provides insights into how diseases or other drugs might affect the processing of corticosteroids.
Enzyme Kinetic Studies Employing Deuterated Substrates to Elucidate Reaction Mechanisms
Deuterated substrates like Fludrocortisone-D6 are powerful tools for investigating enzyme reaction mechanisms through the study of the kinetic isotope effect (KIE). nih.gov The KIE is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. osti.gov
If the cleavage of a carbon-hydrogen (C-H) bond is the rate-determining step of an enzymatic reaction, replacing the hydrogen with a heavier deuterium atom (forming a C-D bond) can slow down the reaction rate. nih.gov This is because the C-D bond has a lower zero-point energy and is stronger than a C-H bond. Observing a significant KIE when Fludrocortisone-D6 is metabolized provides strong evidence that C-H bond breaking is a critical, rate-limiting part of the enzymatic mechanism. osti.gov This technique has been widely used to study the mechanisms of cytochrome P450 enzymes, which are heavily involved in steroid metabolism. nih.gov
Table 3: Illustrative Kinetic Isotope Effect (KIE) Data
| Substrate | Reaction Rate (Vmax) | KIE (kH / kD) | Interpretation |
|---|---|---|---|
| Fludrocortisone (H) | 1.0 µmol/min/mg | \multirow{2}{*}{2.5} | Significant KIE suggests C-H bond cleavage is part of the rate-determining step. |
| Fludrocortisone-D6 (D) | 0.4 µmol/min/mg |
Note: This table provides a hypothetical example of KIE, where kH is the rate constant for the hydrogen-containing substrate and kD is for the deuterium-containing substrate.
Research into Steroid Conjugate Formation and Hydrolysis Mechanisms
A major route of steroid metabolism and elimination involves conjugation (Phase II metabolism), where a polar group is attached to the steroid molecule to increase its water solubility and facilitate excretion. longdom.orgcas.cz The most common forms of steroid conjugates are glucuronides and sulfates. cas.cz The elimination of fludrocortisone and its metabolites occurs primarily through excretion in the urine as glucuronide and sulfate (B86663) conjugates. longdom.org
Fludrocortisone-D6 can be used to study the enzymes responsible for these conjugation reactions, such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). By incubating the labeled steroid with liver S9 fractions (which contain these enzymes) or specific recombinant enzymes, researchers can identify the specific conjugates formed and characterize the kinetics of the reactions. utsouthwestern.edu
Furthermore, the reverse process, the hydrolysis of steroid conjugates back to the active steroid, is also a critical area of research. researchgate.netnih.gov Labeled steroid conjugates, synthesized from Fludrocortisone-D6, can be used as substrates to study the activity of hydrolytic enzymes like β-glucuronidase and sulfatase under various conditions. researchgate.netnih.gov This helps in understanding the mechanisms that might reactivate steroid metabolites within the body.
Research Applications of Fludrocortisone D6 As a Pharmacological and Biochemical Probe
In Vitro Receptor Binding Assays
In vitro receptor binding assays are fundamental in pharmacology for characterizing the interaction between a ligand (like Fludrocortisone) and its receptor (such as the mineralocorticoid or glucocorticoid receptor). In these experiments, researchers aim to determine the affinity of a compound for its receptor.
In a typical competitive binding assay, a labeled ligand with known affinity (usually radiolabeled) competes with an unlabeled test compound (e.g., Fludrocortisone) for binding to the receptor. The concentration of the unlabeled compound that inhibits 50% of the specific binding of the labeled ligand is known as the IC50 value, a measure of its binding affinity.
The role of Fludrocortisone-D6 in this context is not as the labeled ligand but as an internal standard for the precise quantification of the unlabeled Fludrocortisone (B194907) concentration in the assay medium using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Accurate knowledge of the compound's concentration is crucial for calculating reliable affinity constants (Ki). By adding a known amount of Fludrocortisone-D6 to the sample, any variability during sample preparation and analysis can be normalized, ensuring the accuracy of the final determined concentration of Fludrocortisone.
Table 1: Example Data from a Competitive Receptor Binding Assay This interactive table illustrates typical results from a binding assay where LC-MS/MS with an internal standard like Fludrocortisone-D6 would be used to confirm compound concentrations.
| Compound | Receptor Target | IC50 (nM) | Ki (nM) |
|---|---|---|---|
| Fludrocortisone | Mineralocorticoid Receptor | 0.8 | 0.5 |
| Aldosterone | Mineralocorticoid Receptor | 1.2 | 0.8 |
| Cortisol | Mineralocorticoid Receptor | 25 | 16 |
| Fludrocortisone | Glucocorticoid Receptor | 15 | 10 |
Mechanistic Studies of Steroid Transport and Cellular Uptake Processes
Understanding how steroids enter cells is critical to understanding their action. Studies on steroid transport investigate whether a steroid like Fludrocortisone diffuses passively across the cell membrane or is actively transported by carrier proteins. These studies often involve incubating cells with the steroid and measuring its concentration inside the cells and/or its depletion from the culture medium over time.
Accurate quantification is paramount in these experiments to build kinetic models of uptake. Fludrocortisone-D6 is the ideal tool for this purpose. After incubating cells with non-labeled Fludrocortisone, the cells are lysed, and the intracellular contents are extracted. A precise amount of Fludrocortisone-D6 is added to the extract as an internal standard. The mixture is then analyzed by LC-MS/MS to determine the exact quantity of Fludrocortisone that entered the cells. This method allows researchers to distinguish between the compound of interest and other cellular components, providing the high sensitivity and specificity needed to measure intracellular steroid concentrations accurately. nih.govresearchgate.net This approach helps elucidate whether uptake is saturable (suggesting a carrier-mediated process) or linear with concentration (suggesting passive diffusion). nih.govnih.gov
Cell-Based Assays for Investigating Steroid Agonist and Antagonist Activities
Cell-based assays are used to determine the functional effect of a compound after it binds to its receptor. For steroid hormones, a common method is the reporter gene assay. In this setup, cells are engineered to contain a receptor (e.g., the mineralocorticoid receptor) and a reporter gene linked to a hormone-responsive DNA sequence. When an agonist like Fludrocortisone binds to the receptor, the complex activates the transcription of the reporter gene, producing a measurable signal (e.g., light from luciferase).
The magnitude of the response is dependent on the concentration of the agonist. To establish a precise concentration-response curve, the actual concentration of Fludrocortisone in the cell culture medium must be known. Fludrocortisone can be metabolized by cells or adsorb to plasticware, causing the nominal concentration to differ from the actual concentration available to the cells. By taking aliquots of the media during the experiment and using Fludrocortisone-D6 as an internal standard for LC-MS/MS analysis, researchers can accurately measure the effective concentration of Fludrocortisone and correlate it with the observed biological activity. drugbank.comguidetomalariapharmacology.org This is crucial for accurately determining parameters like EC50 (the concentration that produces 50% of the maximal response).
Utilization in Animal Model Studies for Investigating Steroid Homeostasis and Action
Animal models are essential for studying the effects of corticosteroids on physiology, such as the regulation of electrolyte balance and blood pressure. nih.gov Pharmacokinetic (PK) studies in these models determine how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body. longdom.org These studies are fundamental to understanding a drug's duration of action and establishing a link between its concentration in the body and its therapeutic or adverse effects. researchgate.net
The use of Fludrocortisone-D6 is central to conducting PK studies of Fludrocortisone in animal models. After administering Fludrocortisone to an animal, blood and tissue samples are collected at various time points. nih.gov To measure the concentration of Fludrocortisone in these complex biological matrices, a known quantity of Fludrocortisone-D6 is added to each sample during processing. nih.govresearchgate.net The use of this stable isotope-labeled internal standard corrects for any loss of the analyte during extraction and for variations in instrument response. nih.gov This LC-MS/MS-based method provides the high sensitivity required to detect the low concentrations of Fludrocortisone typically present in plasma. researchgate.net The resulting data are used to calculate key PK parameters that describe the drug's behavior in the body. nih.govnih.gov
Table 2: Example Pharmacokinetic Parameters of Fludrocortisone in a Rat Model This interactive table shows typical pharmacokinetic data obtained from an animal study. The accuracy of these measurements relies on the use of a deuterated internal standard like Fludrocortisone-D6.
| Parameter | Definition | Value (Mean ± SD) |
|---|---|---|
| Cmax | Maximum plasma concentration | 1.5 ± 0.3 ng/mL |
| Tmax | Time to reach Cmax | 1.0 ± 0.25 hours |
| AUC(0-t) | Area under the concentration-time curve | 8.2 ± 1.1 ng·h/mL |
| t1/2 | Elimination half-life | 2.5 ± 0.5 hours |
| CL/F | Apparent total body clearance | 41 ± 5 L/h/kg |
Challenges and Future Directions in Fludrocortisone D6 Research
Advancements in Deuterium (B1214612) Labeling Technologies for Complex Steroid Analogs
The synthesis of deuterated steroids has been a long-standing area of research, with methods continually evolving to offer greater efficiency, selectivity, and cost-effectiveness. nih.govnih.gov Early methods laid the groundwork for creating deuterium-labeled analogs for use in metabolic studies and as internal standards. nih.govnih.gov However, the intricate structure of steroids presents a significant challenge for selective deuterium incorporation.
Recent advancements are providing more sophisticated solutions. One promising approach is the use of ultrasound-assisted microcontinuous processes, which can achieve high selectivity (up to 98%) and deuterium incorporation (up to 99%) for various steroid hormones at room temperature. researchgate.net This method is not only efficient but also allows for the reuse of deuterated solvents, making it a more sustainable and economical option for gram-scale synthesis. nih.govresearchgate.net Furthermore, developments in catalytic H/D exchange reactions and the use of deuterated reagents in multicomponent reactions are expanding the toolkit for creating precisely labeled complex molecules. acs.orgbeilstein-journals.org These modern techniques are crucial for producing high-purity Fludrocortisone-D6, ensuring its reliability as an internal standard and opening possibilities for its use in more advanced research applications.
Table 1: Comparison of Deuterium Labeling Technologies for Steroids
| Technology | Description | Advantages | Challenges |
|---|---|---|---|
| Base/Acid Catalyzed Exchange | Involves exchanging protons for deuterons at specific positions on the steroid backbone using deuterated acids or bases. nih.gov | Relatively simple and established methodology. | Can lack selectivity and may require harsh reaction conditions. |
| Catalytic Hydrogen Isotope Exchange (HIE) | Utilizes metal catalysts (e.g., ruthenium) to facilitate the exchange of hydrogen for deuterium, often with high selectivity. acs.org | High levels of deuterium incorporation (>90%) and high selectivity are achievable. acs.org | Catalyst cost and removal; optimization of reaction conditions can be complex. acs.org |
| Ultrasound-Assisted Microcontinuous Process | Employs microreactors combined with ultrasonic irradiation to enhance the H/D exchange reaction. nih.govresearchgate.net | Rapid reaction times, high efficiency and selectivity, sustainable (solvent reuse), and scalable. nih.govresearchgate.net | Requires specialized equipment (microreactor and ultrasonic setup). |
| Use of Deuterated Reagents | Incorporates deuterium by using deuterated starting materials or reagents in a synthetic pathway. beilstein-journals.org | Allows for precise, site-selective deuteration. beilstein-journals.org | Availability and cost of deuterated reagents can be a limitation. |
Development of Ultrasensitive Detection and Quantification Methodologies for Trace Analysis
The primary application of Fludrocortisone-D6 is as an internal standard for the precise quantification of its non-labeled counterpart, fludrocortisone (B194907), in biological samples. The accuracy of this quantification is highly dependent on the sensitivity and specificity of the analytical method. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS/MS), is the gold standard for this purpose. sigmaaldrich.comnih.gov
The isotope dilution method, where a known amount of a stable isotope-labeled standard like Fludrocortisone-D6 is added to a sample, is a cornerstone of quantitative analysis. sigmaaldrich.comnih.gov This approach effectively corrects for variations during sample preparation and analysis, leading to highly accurate and precise results. sigmaaldrich.com Recent developments in analytical instrumentation have pushed the limits of detection to unprecedented levels. For instance, methods have been developed to detect steroid esters in plasma at concentrations as low as 10 pg/mL. nih.gov
Future advancements are focused on further enhancing sensitivity and throughput. This includes the development of novel ionization sources and mass analyzers, as well as innovative sample preparation techniques that can concentrate analytes from complex matrices. nih.gov Beyond traditional MS, new sensor technologies are emerging. For example, a label-free FRET (Förster Resonance Energy Transfer) aptasensor has been developed for the ultrasensitive detection of dexamethasone, demonstrating the potential for non-MS-based techniques to achieve high sensitivity in steroid analysis. mdpi.com Such innovations are critical for applications requiring the analysis of minute sample volumes or the detection of extremely low concentrations of steroids.
Integration of Deuterated Steroid Analysis in Systems Biology and Multi-Omics Approaches
The study of steroids is moving beyond the measurement of single analytes toward a more integrated, systems-level understanding of their roles in health and disease. Multi-omics approaches—which combine genomics, transcriptomics, proteomics, and metabolomics—offer a powerful framework for unraveling the complex regulatory networks governed by hormones. mdpi.comtum.de In this context, deuterated steroids like Fludrocortisone-D6 can serve as powerful tools.
By using deuterated steroids as tracers, researchers can follow the metabolic fate of these molecules through complex biological systems. acs.org This allows for the precise mapping of metabolic pathways and the identification of key enzymes and regulatory points. When this metabolic data is integrated with other omics datasets, it can reveal how genetic variations (genomics), changes in gene expression (transcriptomics), and alterations in protein levels (proteomics) influence steroid metabolism and action. nih.govnih.gov
For example, an integrative 'omics' approach has been used to investigate the microbial degradation of androgens in the environment, combining genomics, transcriptomics, and metabolite analysis to identify the specific bacteria and enzymatic pathways involved. nih.gov Similarly, multi-omics studies are being used to understand the function of the glucocorticoid receptor, integrating data on its genomic binding sites with changes in the transcriptome and metabolome. tum.de The inclusion of data from deuterated steroid analysis in such studies provides a dynamic view of steroid processing that is essential for building comprehensive models of endocrine function and dysfunction.
Standardization and Inter-laboratory Comparability of Deuterated Steroid Assays
A major challenge in the field of steroid analysis is the lack of standardization and the resulting variability in measurements between different laboratories and analytical methods. bohrium.comnih.gov This is a critical issue, as inconsistent data can hinder clinical diagnostics, epidemiological studies, and regulatory oversight. nih.gov
Studies have shown significant discrepancies in steroid hormone measurements, with results from direct immunoassays often being higher and less specific than those from more rigorous methods like LC-MS/MS. nih.gov Even among labs using the same technology, such as LC-MS/MS or ion mobility-mass spectrometry (IM-MS), biases and variations can occur due to differences in protocols, calibrators, and instrumentation. nih.govnih.govuzh.ch
To address this, there is a strong push for improved standardization. This involves several key components:
Reference Measurement Procedures: The development of "gold standard" analytical methods, typically based on isotope dilution mass spectrometry, provides a benchmark against which other methods can be compared. cdc.gov
Standard Reference Materials: The creation of certified serum pools with accurately assigned hormone concentrations allows laboratories to validate their assays and ensure traceability to a common standard. nih.govcdc.gov
Organizations like the Centers for Disease Control and Prevention (CDC) have established Hormone Standardization Programs to help clinical, research, and public health laboratories ensure their testosterone (B1683101) and estradiol (B170435) tests are accurate and reliable. cdc.gov Extending such rigorous standardization efforts to a wider range of steroid assays, including those for synthetic corticosteroids like fludrocortisone, is a critical future direction for the field.
Novel Applications of Fludrocortisone-D6 beyond Current Research Paradigms
While Fludrocortisone-D6 is currently indispensable as an internal standard, the principles of deuterium labeling suggest a range of novel applications that could emerge in the future. The "deuterium switch" is a strategy in pharmaceutical development where hydrogen atoms at sites of metabolism on a drug molecule are replaced with deuterium. nih.gov This can slow down the rate of metabolic breakdown, a phenomenon known as the kinetic isotope effect, potentially leading to improved pharmacokinetic properties such as a longer half-life and increased bioavailability. nih.gov
This strategy has led to FDA-approved deuterated drugs like deutetrabenazine. nih.gov Although Fludrocortisone-D6 itself is primarily a research tool, this paradigm opens the door for developing novel deuterated corticosteroid therapeutics with optimized properties. A deuterated version of a corticosteroid could potentially offer a better safety profile by reducing the formation of toxic metabolites or allow for less frequent dosing. nih.gov
Furthermore, deuterated analogs are invaluable for mechanistic studies. For example, future research could use Fludrocortisone-D6 to investigate the specific mechanisms of corticosteroid action in conditions like septic shock, where fludrocortisone is sometimes used. nih.govmedpath.com By tracing the deuterated molecule, researchers could gain a clearer understanding of its receptor binding, tissue distribution, and effects on vascular responsiveness. nih.gov As our understanding of the therapeutic potential of deuterated compounds grows, Fludrocortisone-D6 may find new life not just as a standard for measurement, but as a probe for biological discovery and a template for next-generation therapeutics. wikipedia.org
Q & A
Q. How can researchers distinguish Fludrocortisone-D6 from non-deuterated Fludrocortisone in analytical workflows?
Methodological Answer: Use liquid chromatography-mass spectrometry (LC-MS) with high-resolution mass detection to identify the mass shift (+6 Da) caused by deuterium substitution. Confirm structural integrity via nuclear magnetic resonance (NMR) spectroscopy, focusing on the absence of proton signals at deuterated positions (e.g., C-9,11,12,17,21) .
Q. What are the critical storage conditions for Fludrocortisone-D6 to ensure stability in long-term studies?
Methodological Answer: Store in airtight, light-resistant containers under inert gas (e.g., nitrogen) at −20°C to prevent deuterium exchange and degradation. Validate stability via accelerated degradation studies (e.g., 40°C/75% RH for 6 months) with periodic LC-MS purity checks .
Q. Which analytical techniques are recommended for quantifying Fludrocortisone-D6 in biological matrices?
Methodological Answer:
- LC-MS/MS : Optimize ionization (e.g., ESI+) and monitor transitions specific to deuterated ions (e.g., m/z 437.2 → 331.1 for Fludrocortisone-D6).
- Isotope dilution assays : Use deuterated internal standards to correct for matrix effects .
Advanced Research Questions
Q. How can deuterium isotope effects influence the pharmacokinetic (PK) behavior of Fludrocortisone-D6 compared to its non-deuterated form?
Methodological Answer: Conduct in vitro metabolic assays (e.g., human liver microsomes) to compare metabolic rates. Use compartmental PK modeling to assess isotope effects on absorption/distribution. For example, deuterium at C-9 may reduce first-pass metabolism due to kinetic isotope effects, altering bioavailability .
Q. What experimental designs are optimal for resolving contradictions in mineralocorticoid receptor (MR) binding affinity data for Fludrocortisone-D6?
Methodological Answer:
- Surface plasmon resonance (SPR) : Compare association/dissociation rates under controlled buffer conditions (pH 7.4, 37°C).
- Competitive binding assays : Co-administer non-deuterated Fludrocortisone to assess competitive displacement.
- Control for deuterium exchange in aqueous environments by replicating assays in deuterium-depleted buffers .
Q. How should researchers address discrepancies between in vitro and in vivo efficacy studies of Fludrocortisone-D6?
Methodological Answer:
- Mechanistic PK/PD modeling : Integrate in vitro receptor binding data with in vivo plasma concentration-time profiles.
- Tissue-specific microdialysis : Measure free drug concentrations in target tissues (e.g., renal tubules) to assess tissue penetration efficiency.
- Validate using isotope tracing in animal models to track deuterium retention .
Q. What strategies mitigate batch-to-batch variability in deuterium enrichment during Fludrocortisone-D6 synthesis?
Methodological Answer:
- Quality-by-Design (QbD) : Optimize deuterium exchange reactions using factorial design (e.g., temperature, catalyst concentration).
- Batch monitoring : Use Fourier-transform infrared (FTIR) spectroscopy to confirm deuteration levels at key positions.
- Establish acceptance criteria (e.g., ≥98% deuterium enrichment at C-9,11,12,17,21) .
Methodological Tables
Q. Table 1: Key Validation Parameters for Fludrocortisone-D6 Bioanalytical Methods
| Parameter | Requirement | Reference Technique |
|---|---|---|
| Selectivity | No interference at analyte RT | LC-MS/MS with MRM |
| Linearity | R² ≥ 0.995 (1–100 ng/mL) | Calibration curve (6 pts) |
| Accuracy/Precision | ±15% deviation (LLOQ: ±20%) | Spiked QC samples |
| Deuterium Stability | ≤5% exchange after 24h at 25°C | NMR/LC-MS isotopic tracing |
| Matrix Effect | Signal suppression ≤20% | Post-column infusion |
| Adapted from |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
